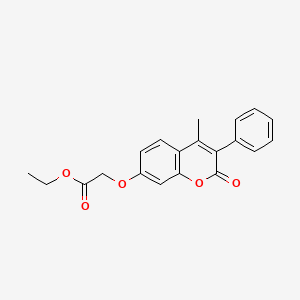

![molecular formula C14H21NO5 B2920356 5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester CAS No. 1369496-58-1](/img/structure/B2920356.png)

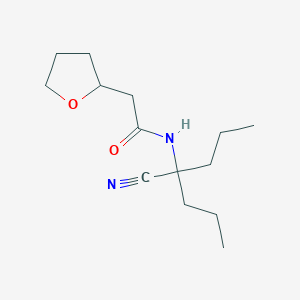

5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

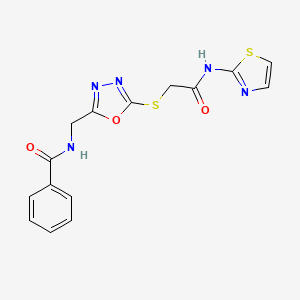

Antitumor Evaluation

A study focused on the design, synthesis, and antitumor evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters with amino chain substitution, demonstrating cytotoxicity against A549 and P388 cell lines. This research highlights the potential of pyrrole derivatives in developing antitumor agents (Liu et al., 2006).

Cardiotonic Activities

Another study investigated esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid with various substitutions, revealing insights into cardiotonic activities and structure-activity relationships using electric-field mapping techniques (Kumar et al., 1992).

Synthetic Methodologies

Research on the preparation of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters introduced a facile method for producing SF5-substituted pyrrole derivatives, contributing to the field of synthetic organic chemistry (Dolbier & Zheng, 2009).

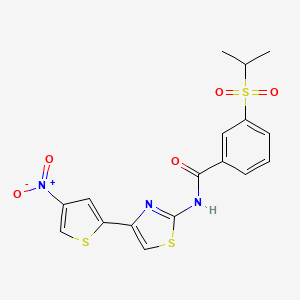

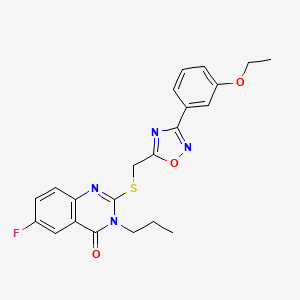

Antibacterial Agents

A study on fluoronaphthyridines as antibacterial agents synthesized and tested 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showcasing the potential for developing new therapeutic agents (Bouzard et al., 1992).

Polymerization and Material Science

The synthesis and ring-opening polymerization of functional cyclic esters were detailed, offering advancements in the design and creation of hydrophilic aliphatic polyesters, relevant for materials science applications (Trollsås et al., 2000).

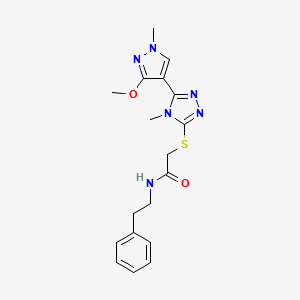

Organic Synthesis and Mechanistic Insights

Research on the reaction of 2H-Azirine-Phosphine Oxides and -Phosphonates with Enolates derived from β-Keto Esters contributed to the understanding of cycloaddition reactions and the synthesis of complex organic structures, demonstrating the versatility of pyrrole derivatives in organic synthesis (Vélez del Burgo et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2-O-tert-butyl 4-O-methyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(2,3)20-13(18)15-6-8-5-10(16)11(9(8)7-15)12(17)19-4/h8-9,11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQGVKOJXVIEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(=O)C(C2C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-hexahydro-cyclopenta[c]pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)

![5-Methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2920281.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)

![2-(naphthalen-1-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2920284.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2920286.png)

![N-(4-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2920291.png)

![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2920295.png)